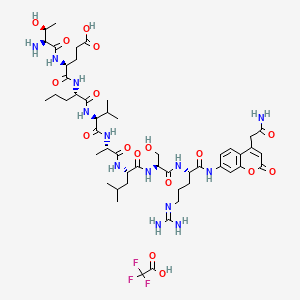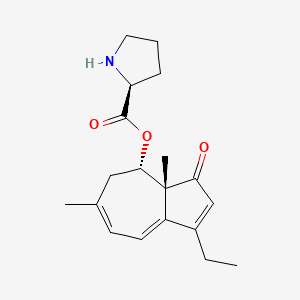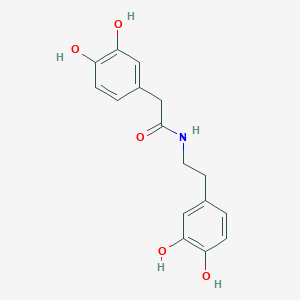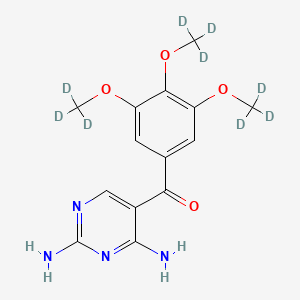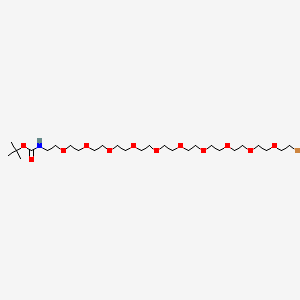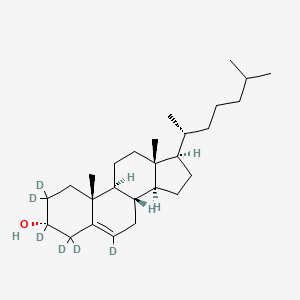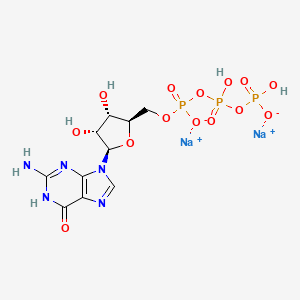
Guanosine-5'-triphosphate (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine-5’-triphosphate (disodium salt) is a purine nucleotide that plays a crucial role in various biological processes. It is a substrate for RNA polymerases during transcription and DNA polymerases during replication. Additionally, it serves as an energy source in metabolic reactions and is involved in signal transduction pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanosine-5’-triphosphate (disodium salt) can be synthesized through enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific kinases that transfer phosphate groups to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-triphosphate .
Industrial Production Methods
Industrial production of guanosine-5’-triphosphate (disodium salt) typically involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine-5’-triphosphate (disodium salt) undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to guanosine-5’-diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Oxidation and Reduction: It can be involved in redox reactions, particularly in cellular respiration and energy production
Common Reagents and Conditions
Common reagents used in reactions involving guanosine-5’-triphosphate (disodium salt) include:
Kinases: For phosphorylation reactions.
Phosphatases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For redox reactions
Major Products Formed
The major products formed from reactions involving guanosine-5’-triphosphate (disodium salt) include guanosine-5’-diphosphate, guanosine-5’-monophosphate, and inorganic phosphate .
Wissenschaftliche Forschungsanwendungen
Guanosine-5’-triphosphate (disodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays and as a standard in nucleotide analysis.
Biology: It plays a critical role in signal transduction pathways, particularly in G-protein coupled receptor signaling.
Medicine: It is involved in the study of cellular processes such as cell division, differentiation, and apoptosis.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical research .
Wirkmechanismus
Guanosine-5’-triphosphate (disodium salt) exerts its effects through several mechanisms:
Signal Transduction: It activates G-proteins by binding to their active sites, leading to the activation of downstream signaling pathways.
Energy Transfer: It serves as an energy source in metabolic reactions, similar to adenosine-5’-triphosphate.
Nucleotide Synthesis: It acts as a precursor in the synthesis of RNA and DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine-5’-triphosphate (disodium salt): Similar in function as an energy source and in signal transduction.
Cytidine-5’-triphosphate (disodium salt): Involved in RNA synthesis.
Uridine-5’-triphosphate (disodium salt): Plays a role in carbohydrate metabolism .
Uniqueness
Guanosine-5’-triphosphate (disodium salt) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in the synthesis of cyclic guanosine monophosphate, a secondary messenger .
Eigenschaften
Molekularformel |
C10H14N5Na2O14P3 |
|---|---|
Molekulargewicht |
567.14 g/mol |
IUPAC-Name |
disodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
FIZIYLKEXVIRHJ-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


